N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c24-18-5-7-19(8-6-18)26-22(29)27-13-9-17(10-14-27)16-25-21(28)23(11-1-2-12-23)20-4-3-15-30-20/h3-8,15,17H,1-2,9-14,16H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFQTSKXWSYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, a thiophene moiety, and a cyclopentanecarboxamide side chain. The molecular formula is , and its molecular weight is approximately 345.45 g/mol.
Structural Features
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity |
| Fluorophenyl Group | Enhances lipophilicity and bioactivity |
| Thiophene Moiety | Potential for interaction with biological targets |
| Cyclopentanecarboxamide | Contributes to the overall stability of the compound |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on neurological disorders.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Study 3: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares core structural features with several analogs, including piperidine-based carboxamides, fentanyl derivatives, and sulfonamide-containing molecules. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Metabolic Properties
Binding and Activity
- The target compound’s fluorophenyl group may improve receptor binding compared to chlorophenyl analogs (e.g., ) due to fluorine’s stronger electronegativity and smaller atomic radius.
- Beta-hydroxythiofentanyl () shares the thiophene moiety but lacks the cyclopentane rigidity, which may reduce the target compound’s conformational flexibility and enhance target specificity .
Metabolic Stability
- Microsomal stability assays () indicate that substituents critically influence metabolic clearance. Compound 17, with a naphthalene group, may undergo rapid oxidation, whereas the target compound’s fluorophenyl and thiophene groups could resist cytochrome P450-mediated metabolism, prolonging half-life .
- Carfentanil’s methyl ester group is prone to hydrolysis, whereas the target compound’s amide linkages may offer greater enzymatic resistance .
Physicochemical Properties
- Lipophilicity : The thiophene and fluorophenyl groups in the target compound likely increase logP compared to piperazine-based analogs () but reduce it relative to naphthalene-containing Compound 17 .
- Solubility : The cyclopentane ring may reduce aqueous solubility compared to sulfonamide derivatives (), necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
